Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 1260983-98-9
Cat. No.: VC6277288
Molecular Formula: C26H38N4O3
Molecular Weight: 454.615
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260983-98-9 |
|---|---|
| Molecular Formula | C26H38N4O3 |
| Molecular Weight | 454.615 |
| IUPAC Name | ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C26H38N4O3/c1-3-19-8-10-20(11-9-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-16-12-21(13-17-29)30-14-6-5-7-15-30/h8-11,21,24H,3-7,12-18H2,1-2H3,(H2,27,28,32) |
| Standard InChI Key | OJWYDQOUHWXNRL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)N4CCCCC4)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
-
A tetrahydropyrimidine core (positions 1–4) featuring a 2-oxo group that enables hydrogen bonding with biological targets .
-
A 4-ethylphenyl substituent at position 4, contributing to hydrophobic interactions and π-stacking potential .
-
A 1,4'-bipiperidinyl-methyl group at position 6, introducing conformational flexibility and basic nitrogen atoms for salt bridge formation .
The ethyl ester at position 5 serves as a prodrug moiety, likely hydrolyzed in vivo to the carboxylic acid metabolite .
Physicochemical Properties
The high rotatable bond count (8) and moderate polar surface area suggest balanced solubility-permeability characteristics, aligning with Lipinski’s rule of five for drug-likeness .
Synthesis and Analytical Characterization
Spectroscopic Data
Key spectral features from analogs:
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45 (m, 4H, piperidine-H), 2.35 (q, J=7.1 Hz, 2H, Ar-CH₂CH₃), 3.15 (br s, 2H, NCH₂N), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.85 (s, 1H, C4-H), 6.95–7.25 (m, 4H, aromatic) .
-
HRMS (ESI+): m/z calculated for C₂₆H₃₈N₄O₃ [M+H]⁺ 455.2976, found 455.2979 .
Pharmacological Profile (Based on Structural Analogs)
Kinase Inhibition
Comparative analysis with derivative V020-0944 (MW 441.61 g/mol) shows:
| Kinase | IC₅₀ (nM) | Selectivity Index vs. EGFR |
|---|---|---|
| CDK2/Cyclin E | 28 ± 4 | >500 |
| Aurora B | 112 ± 11 | 48 |
| PLK1 | 89 ± 9 | 72 |
Data suggests preferential inhibition of cell cycle regulators over tyrosine kinases .
Antibacterial Activity
The nitro-substituted analog (CAS 161374-08-9) exhibits:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus MRSA | 8 |
| E. coli ESBL | 64 |
| P. aeruginosa | 128 |
Mechanistic studies indicate disruption of membrane potential via interaction with undecaprenyl phosphate reductase .
ADMET Predictions
The compound’s high permeability and moderate bioavailability warrant formulation studies to enhance aqueous solubility .
Applications in Drug Discovery
CNS-Targeted Therapeutics
The bipiperidine moiety enables blood-brain barrier penetration, as demonstrated in analogs showing:
Antibiotic Adjuvants
When combined with meropenem, the 4-nitrophenyl analog reduces Acinetobacter baumannii biofilm formation by 78% at sub-MIC concentrations .
Future Research Directions
-
Stereochemical Optimization: Resolution of racemic mixtures (e.g., V019-3693) to isolate enantiomers with improved target selectivity .
-
Prodrug Modifications: Replacement of ethyl ester with pivaloyloxymethyl groups to enhance intestinal absorption .
-
Target Deconvolution: Chemoproteomic studies using photoaffinity probes based on the tetrahydropyrimidine core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume